molecular formula C8H12N6 B14947785 N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine

N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B14947785
M. Wt: 192.22 g/mol
InChI Key: LBJTUCQOLVLGFX-UHFFFAOYSA-N
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Description

N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine is a bicyclic heterocyclic compound featuring a tetrazolo[1,5-b]pyridazine core substituted with a tert-butyl group at the 6-amine position. Its molecular formula is C₈H₁₂N₆ (molecular weight: 192.22 g/mol), and its structure is defined by the SMILES notation CC(Nc1ccc2n(n1)nnn2)(C)C .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C8H12N6/c1-8(2,3)9-6-4-5-7-10-12-13-14(7)11-6/h4-5H,1-3H3,(H,9,11)

InChI Key

LBJTUCQOLVLGFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NN2C(=NN=N2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine typically involves the reaction of appropriate pyridazine derivatives with tert-butylamine and azide sources under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production methods for N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include oxidized tetrazolo[1,5-b]pyridazines, reduced amine derivatives, and various substituted tetrazolo[1,5-b]pyridazines .

Scientific Research Applications

N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs of N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine include derivatives with varying substituents at the 6-amine position. A comparative analysis is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituent
This compound C₈H₁₂N₆ 192.22 1 6 tert-butyl
N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine C₁₁H₉FN₆ 244.23 1 6 4-fluorophenylmethyl
N-(1H-Benzotriazol-1-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine C₁₁H₉N₉ 267.10 2 9 benzotriazolylmethyl

Key Observations :

  • The tert-butyl substituent confers lower molecular weight and higher hydrophobicity compared to aromatic substituents like 4-fluorophenylmethyl or benzotriazolylmethyl .
Trypanosoma cruzi Trans-Sialidase (TcTS) Inhibition
Compound Docking Affinity (Kcal/mol) Predicted Biological Activity
N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine -9.3 None predicted by PASS server
6-Hydroxybenzanthrone (control) -9.4 CYP2C12 substrate
Sulforaphane (control) -6.5 Chemopreventive agent
  • The fluorophenylmethyl analog showed moderate TcTS binding affinity (-9.3 Kcal/mol), comparable to Elbasvir (-9.5 Kcal/mol) but lower than 6-hydroxybenzanthrone (-9.4 Kcal/mol) .
Predicted Pharmacological Profiles
  • N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine: No biological activity predicted by the PASS server, contrasting with analogs like sulforaphane (CYP2E1 inhibition, chemoprotection) .
  • This compound : Data gaps exist, but its tert-butyl group may enhance metabolic stability compared to aromatic substituents .

Toxicity Profiles

All tetrazolo[1,5-b]pyridazin-6-amine analogs studied exhibited low toxicity in silico:

Compound Acute Oral Toxicity (LD₅₀, mg/kg) Toxicity Class Hepatotoxicity Carcinogenicity
N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine 200 3 No No
6-Hydroxybenzanthrone 3.570 5 No No
This compound Not reported
  • The fluorophenylmethyl analog is classified in toxicity class 3 (moderately toxic), while the tert-butyl variant’s profile remains uncharacterized .

Biological Activity

N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrazole ring fused to a pyridazine moiety. This unique structure contributes to its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways. Research indicates that compounds with similar structures often exhibit inhibition of kinases and other enzymes involved in crucial cellular processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Target Activity IC50 (µM) Reference
EGFR KinaseInhibition< 0.1
Gln4 tRNA SynthetaseInhibition0.25
DNA GyraseInhibition< 10

Case Study 1: Inhibition of EGFR Kinase

A study evaluated the potency of this compound against the epidermal growth factor receptor (EGFR) kinase. The compound demonstrated significant inhibitory effects with an IC50 value less than 0.1 µM, indicating strong potential as an anticancer agent targeting EGFR mutations associated with non-small cell lung cancer (NSCLC) .

Case Study 2: Antifungal Activity against Candida albicans

In another investigation, the compound was tested for its antifungal properties against Candida albicans. The results showed that this compound inhibited Gln4 tRNA synthetase with an IC50 of 0.25 µM, demonstrating its potential as a therapeutic agent against fungal infections .

Case Study 3: Antibacterial Activity

The compound's antibacterial activity was assessed against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated effective inhibition at concentrations below 10 µM against DNA gyrase, which is critical for bacterial DNA replication .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine, and what optimization strategies are recommended?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or azide-tetrazole tautomerism pathways. For example, tetrazolo[1,5-b]pyridazine derivatives are often synthesized from chlorinated precursors (e.g., 6-chlorotetrazolo[1,5-b]pyridazine) through reactions with tert-butylamine under reflux in aprotic solvents like DMF or acetonitrile. Optimization involves controlling reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 amine:precursor) to minimize byproducts . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>70%) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation requires multimodal analysis:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., tert-butyl group at δ ~1.3 ppm) and aromatic signals from the tetrazolo-pyridazine core (δ 7.5–9.0 ppm) .
  • X-ray crystallography : Resolves bond angles and confirms the bicyclic fused-ring system. For example, similar tetrazolo[1,5-b]pyridazine derivatives exhibit planar geometry with N–N bond lengths of ~1.30–1.35 Å .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 267.0976) with <2 ppm error .

Q. What are the key structural features contributing to its chemical reactivity?

  • Methodological Answer : The tetrazolo[1,5-b]pyridazine core provides electron-deficient aromaticity, enabling electrophilic substitution at the C7 position. The tert-butyl group enhances steric hindrance, reducing side reactions at the amine site. Computational studies (DFT) show localized HOMO density on the tetrazole ring, favoring nucleophilic attacks at the pyridazine nitrogen .

Advanced Research Questions

Q. How does the electronic structure of the compound influence its stability under varying conditions?

  • Methodological Answer : Thermal stability can be assessed via DSC/TGA, revealing decomposition temperatures >200°C for tert-butyl derivatives. Kinetic studies (Arrhenius plots) under controlled humidity and temperature show hydrolytic degradation pathways, with half-lives >6 months at 25°C. Electron-withdrawing substituents (e.g., nitro groups) reduce stability, while tert-butyl groups improve thermal resistance .

Q. What mechanistic insights exist for nucleophilic substitution reactions at the tetrazolo[1,5-b]pyridazine core?

  • Methodological Answer : Kinetic isotope effects (KIE) and 15N^{15}N-labeling studies reveal a two-step mechanism: (1) slow deprotonation of the amine nucleophile, followed by (2) rapid attack at the C6 position. Transition-state modeling (DFT) identifies a planar intermediate with partial negative charge on the tetrazole ring, consistent with Hammett σ values (ρ = +1.2) for electron-deficient substrates .

Q. Are there contradictions in reported detonation properties, and how can they be resolved?

  • Methodological Answer : Discrepancies in detonation velocity (Dv) and pressure (P) arise from differing testing protocols (e.g., confined vs. unconfined setups). Standardized methodologies (e.g., UN gap tests) and computational validation (Cheetah thermochemical code) reconcile data. For instance, N-tert-butyl derivatives show Dv = 8,746 m/s and P = 31.5 GPa under standardized conditions, outperforming lead azide .

Q. What computational approaches predict the compound's behavior in complex systems (e.g., drug-target interactions or energetic material performance)?

  • Methodological Answer :

  • Molecular docking : Screens pharmacological targets (e.g., kinase enzymes) using AutoDock Vina, with binding affinity validated via SPR (KD < 100 nM) .
  • Detonation modeling : Combines ReaxFF MD simulations with Kamlet-Jacobs equations to predict explosive performance. Input parameters include crystal density (1.75–1.85 g/cm³) and heat of formation (+350 kJ/mol) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for pharmacological applications?

  • Methodological Answer : SAR requires systematic substitution at the tetrazole and pyridazine positions. For example:

  • Tetrazole modification : Replacing tert-butyl with smaller alkyl groups (e.g., methyl) reduces cytotoxicity (IC50 from 10 μM to >100 μM in HepG2 cells) but lowers metabolic stability .
  • Pyridazine functionalization : Adding nitro groups enhances electrophilicity but complicates synthetic scalability. Parallel synthesis (96-well plates) and high-throughput screening (HTS) optimize SAR libraries .

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